4-氮杂环-1-基甲基-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

4-Azepan-1-ylmethyl-phenylamine can be synthesized through several methods, including the ring enlargement in the photolysis of phenyl azide leading to derivatives such as 2-amino derivative azepines. This process involves photolysis in different solvents, producing various azepine derivatives through ring enlargement and subsequent chemical transformations (Doering & Odum, 1966).

Molecular Structure Analysis

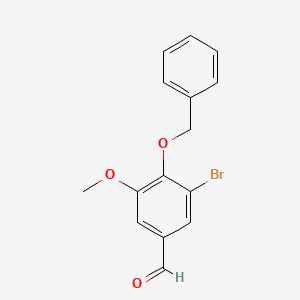

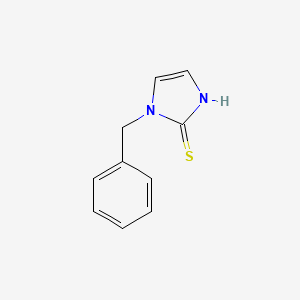

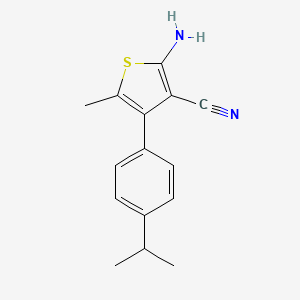

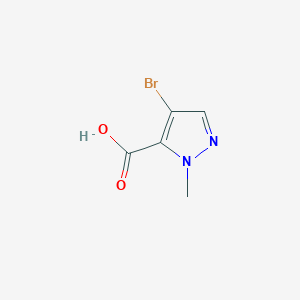

The molecular structure of 4-Azepan-1-ylmethyl-phenylamine features an azepine ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the phenylamine group attached to the azepine ring introduces interesting electronic and steric properties that influence the compound's reactivity and interactions. Studies on dibenz[c,e]azepines and their derivatives provide insights into the potential configurations and stereochemistry of compounds related to 4-Azepan-1-ylmethyl-phenylamine, showcasing the complexity and versatility of its molecular structure (Cheetham et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 4-Azepan-1-ylmethyl-phenylamine includes its participation in a variety of reactions such as intramolecular direct arylation, leading to the formation of complex heterocyclic structures. The compound's reactivity is significantly influenced by its nitrogen-containing azepine ring, which can undergo nucleophilic substitution, addition reactions, and ring transformations, contributing to the synthesis of a wide range of derivatives with varied biological activities (Cheetham et al., 2011).

科学研究应用

蛋白激酶 B 抑制

4-氮杂环-1-基甲基-苯胺衍生物已被研究其对蛋白激酶 B (PKB-α) 和蛋白激酶 A (PKA) 的抑制活性。新型氮杂环衍生物表现出显着的体外抑制活性和血浆稳定性,使其成为药物开发的潜在候选者 (Breitenlechner 等,2004)。

杀线虫活性

氮杂环化合物也已被评估其杀线虫、抗菌和抗真菌活性。一系列 N-环己亚甲基-N-苯胺(氮杂环的衍生物)在这些领域显示出有希望的结果 (Srinivas、Nagaraj 和 Reddy,2008)。

杂环合成

氮杂环基化合物用于合成杂环,如 2-[(Z)-丁二烯基]苯胺、喹啉、菲啶和氮杂菲。这些是通过一系列涉及闭环复分解、加氢氨基化和环加成反应的催化过程实现的 (Ramachary 和 Narayana,2011)。

治疗应用

氮杂环基基序是药物化学中不可或缺的一部分,有助于开发治疗各种疾病的药物,包括癌症、阿尔茨海默病和抗菌应用。已有 20 多种氮杂环基药物获得 FDA 批准,突出了它们在治疗开发中的重要性 (Zha 等,2019)。

构象能研究

对氮杂环和氮杂环-1-基乙腈的研究提供了对这些化合物构象能的见解。了解稳定的构象异构体及其焓参数对于合成化学和药物设计中的应用至关重要 (Freitas 等,2014)。

安全和危害

属性

IUPAC Name |

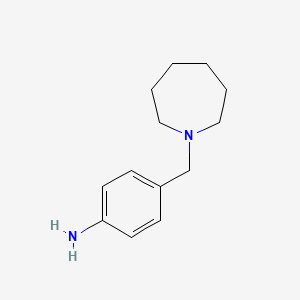

4-(azepan-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMPFYOXEVRSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-ylmethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)